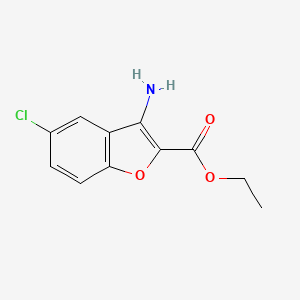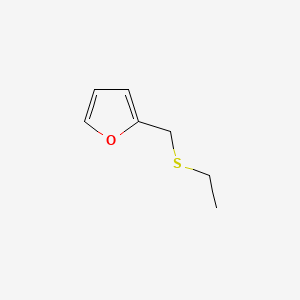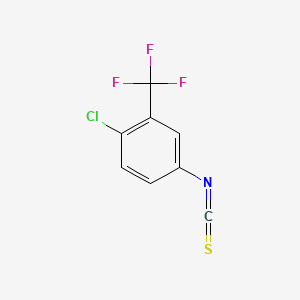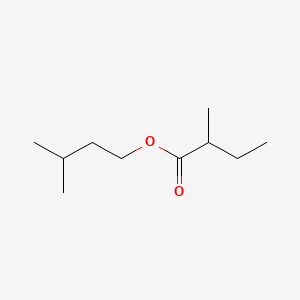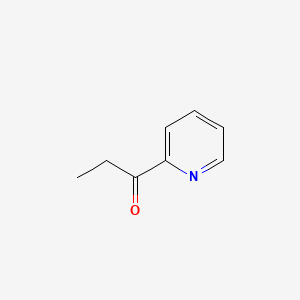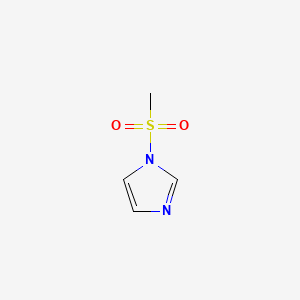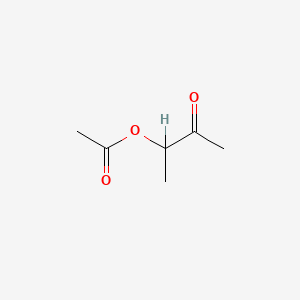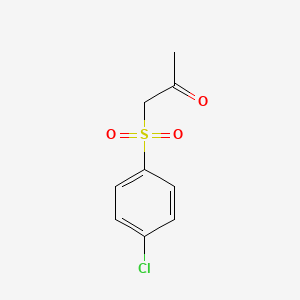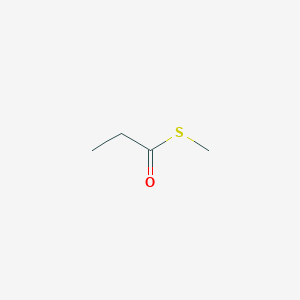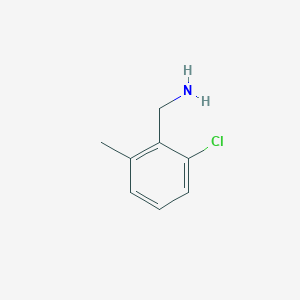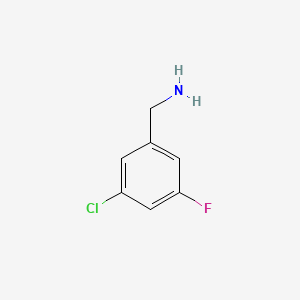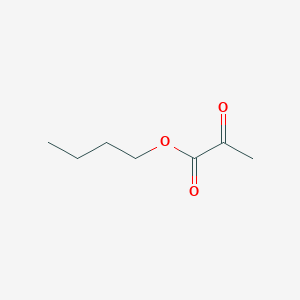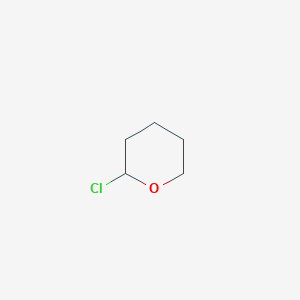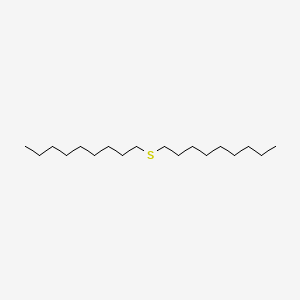
Pentabromobenzylacrylate
Vue d'ensemble
Description
Pentabromobenzyl acrylate is a compound that can form copolymers with styrene . The oxygen index (OI) value of PMA is 29.7 . Polymerization of the monomer in methyl ethyl ketone can yield novel, flame retardant nano/micro-sized particles .
Synthesis Analysis
Pentabromobenzyl acrylate, a reactive flame retardant, can be synthesized using toluene through the processes of bromination and esterification . This provides a promising alternative to traditional flame retardants .
Molecular Structure Analysis
The empirical formula of Pentabromobenzyl acrylate is C10H5Br5O2 . Its molecular weight is 556.67 . More detailed structural analysis would require specific experimental data or computational modeling.
Chemical Reactions Analysis
Pentabromobenzyl acrylate can form copolymers with styrene . The polymerization of the monomer in methyl ethyl ketone can yield novel, flame retardant nano/micro-sized particles . More detailed reaction analysis would require specific experimental data.
Physical And Chemical Properties Analysis
Pentabromobenzyl acrylate has a melting point of 115-116 °C . It is stored at a temperature of 2-8°C . More detailed physical and chemical properties would require specific experimental data.
Applications De Recherche Scientifique
Flame Retardancy in Polypropylene Copolymers
Pentabromobenzyl acrylate is utilized in creating flame retardant systems for polypropylene block copolymers. When blended with magnesium hydroxide, it significantly reduces the need for antimony trioxide, which is commonly used as a synergist. This combination improves melt flow properties, increases thermal dimensional stability, and facilitates the recycling of plastic parts at their end of life. Moreover, it contributes to a drastic reduction in smoke production during combustion .
Formation of Flame Retardant Particles
The compound can polymerize in solvents like methyl ethyl ketone to form nano/micro-sized flame retardant particles. These particles have potential applications in enhancing the flame resistance of various materials without compromising their mechanical properties .
Photonics and Optical Applications
Due to its unique refractive index characteristics and good optical clarity, Pentabromobenzyl acrylate-based polymers are suitable for photonics applications. They can be used in optical waveguides, ophthalmic devices, and as anti-reflective coatings for solar cells, displays, and contact lenses .
High-Impact Polymeric Materials
For applications requiring high-impact properties, such as in the automotive and electrical appliance industries, the use of ethylene/1-octene copolymers with Pentabromobenzyl acrylate is recommended. This ensures that the materials maintain their integrity under stress while also being flame retardant .
Enhanced Thermal Processing Stability
Pentabromobenzyl acrylate contributes to the thermal processing stability of polymers. This property is particularly beneficial in manufacturing processes that involve high temperatures, ensuring that the final products retain their desired properties throughout the production cycle .
Improved Chemical Resistance
The chemical structure of Pentabromobenzyl acrylate imparts chemical resistance to the polymers it is incorporated into. This makes it an ideal additive for products that are exposed to harsh chemicals or environments where corrosion resistance is necessary .
Non-Leaching Flame Retardants
Due to its high molecular weight, polymers containing Pentabromobenzyl acrylate are less likely to leach out or migrate from plastic parts. This characteristic is crucial for maintaining the flame retardant properties over the lifespan of the product .
Compatibility with Recycling Processes
Pentabromobenzyl acrylate-containing materials are reported to be easier to recycle. This aligns with the growing demand for sustainable materials and practices in the plastics industry, making it a valuable component for eco-friendly product design .
Safety And Hazards
Propriétés
IUPAC Name |
(2,3,4,5,6-pentabromophenyl)methyl prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Br5O2/c1-2-5(16)17-3-4-6(11)8(13)10(15)9(14)7(4)12/h2H,1,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRKDVZMVHOLESV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OCC1=C(C(=C(C(=C1Br)Br)Br)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Br5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
59447-57-3 | |
| Record name | Poly(pentabromobenzyl acrylate) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59447-57-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID9052719 | |
| Record name | (Pentabromophenyl)methyl acrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9052719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
556.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder | |
| Record name | 2-Propenoic acid, (2,3,4,5,6-pentabromophenyl)methyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
(Pentabromophenyl)methyl acrylate | |
CAS RN |
59447-55-1 | |
| Record name | Pentabromobenzyl acrylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59447-55-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propenoic acid, (2,3,4,5,6-pentabromophenyl)methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059447551 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propenoic acid, (2,3,4,5,6-pentabromophenyl)methyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (Pentabromophenyl)methyl acrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9052719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (pentabromophenyl)methyl acrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.134 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-PROPENOIC ACID, (2,3,4,5,6-PENTABROMOPHENYL)METHYL ESTER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K55L5VE7PP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



